N-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
Description
N-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is a heterocyclic sulfonamide derivative with a tetrahydroquinazoline core. Its structure features a 3,5-dimethylphenyl sulfonamide group, a methyl substituent at position 1, and a pyrrolidinylethyl side chain at position 2. The quinazoline scaffold is known for its pharmacological relevance, particularly in enzyme inhibition (e.g., kinases, carbonic anhydrases) due to its ability to mimic purine bases in biological systems .
Properties
CAS No. |
1251624-95-9 |
|---|---|
Molecular Formula |
C26H22N4O2 |
Molecular Weight |
422.488 |
IUPAC Name |
2-(4-methylphenyl)-3-oxo-N-(2-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H22N4O2/c1-17-7-10-20(11-8-17)30-26(32)22-16-28-23-12-9-19(15-21(23)24(22)29-30)25(31)27-14-13-18-5-3-2-4-6-18/h2-12,15-16,29H,13-14H2,1H3,(H,27,31) |
InChI Key |
CTWUUGRCOFPOLM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities that merit detailed investigation. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinazoline ring system with multiple functional groups that contribute to its biological activity. The molecular formula is , and its molecular weight is approximately 396.48 g/mol. The presence of the sulfonamide group is particularly noteworthy due to its known pharmacological properties.
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. It is hypothesized that the sulfonamide moiety plays a critical role in enzyme inhibition, particularly in pathways involving carbonic anhydrases and other related enzymes.
Potential Targets:
- Enzymatic Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding: It could interact with various receptors, modulating their activity and influencing cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide exhibit significant anticancer properties. For instance:
- Case Study: A derivative with a similar structure demonstrated an IC50 value of 1.61 µg/mL against colon carcinoma HCT-15 cells, indicating potent cytotoxic effects .
Anti-inflammatory Activity
The compound's ability to inhibit inflammatory mediators has been explored. Compounds within this class have shown potential in reducing inflammation through COX-II inhibition:
- Research Findings: A related compound exhibited selective COX-II inhibitory potential with an IC50 value of 0.011 µM, showcasing its effectiveness compared to traditional anti-inflammatory drugs .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- The pyrrolidinylethyl group in the target compound likely increases membrane permeability compared to bulkier substituents (e.g., coumarin or nitrophenyl) in analogs .
- Sulfonamide groups, as seen in the target compound, generally improve aqueous solubility and target affinity over non-sulfonamide analogs (e.g., nitroimidazole derivatives in ) .
Key Observations :
- The target compound’s pyrrolidinylethyl group may reduce cytotoxicity compared to nitro-substituted analogs, which often exhibit higher reactivity and off-target effects .
- Unlike surfactants (e.g., BAC-C12 in ), the target compound’s rigid tetrahydroquinazoline core limits micelle formation, suggesting distinct physicochemical behavior .
Methodological Considerations for Similarity Assessment
emphasizes that similarity metrics (e.g., Tanimoto coefficient, shape-based alignment) must account for both functional groups and 3D conformation. For example:
- Shape-based alignment : The target compound’s tetrahydroquinazoline core may align with kinase inhibitors like imatinib, but its sulfonamide group introduces unique hydrogen-bonding patterns .
Q & A
Q. What synthetic strategies are recommended for the preparation of this compound, and how do reaction conditions influence yield?
The synthesis of this sulfonamide derivative requires multi-step heterocyclic assembly. Key steps include sulfonamide coupling, pyrrolidinone ethyl group introduction via nucleophilic substitution, and tetrahydroquinazoline core formation. Evidence from palladium-catalyzed reductive cyclization methods (used in structurally related compounds) suggests that formic acid derivatives can act as CO surrogates to optimize carbonylative steps . Solvent selection (e.g., DMSO-d6 or 1,4-dioxane) and temperature control (80–120°C) significantly affect intermediate stability and final yield, as shown in analogous syntheses .
Q. Which spectroscopic techniques are critical for structural validation, and what spectral markers distinguish this compound?
Key techniques include:
- ¹H/¹³C NMR : Look for characteristic signals such as the sulfonamide NH (~10–12 ppm, broad singlet) and pyrrolidinone carbonyl carbons (~170–175 ppm) .
- IR : Confirm the presence of sulfonamide S=O stretches (1320–1160 cm⁻¹) and quinazoline C=O bands (1680–1650 cm⁻¹) .
- X-ray crystallography : Resolve steric effects from the 3,5-dimethylphenyl group, which may influence intramolecular hydrogen bonding .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Begin with in vitro cytotoxicity screening (e.g., MTT assay against cancer cell lines) and enzyme inhibition studies (e.g., kinases or proteases). Structural analogs with hexahydroquinazolinone moieties show anti-inflammatory and antimicrobial activity, suggesting similar pathways for this compound .
Advanced Research Questions
Q. How can contradictory data on reaction yields in similar sulfonamide syntheses be resolved?
Discrepancies often arise from competing side reactions (e.g., over-oxidation or dimerization). Systematic parameter optimization (e.g., varying Pd catalyst loading from 2–5 mol% and monitoring CO release kinetics) can mitigate inconsistencies . Additionally, in-situ monitoring via LC-MS during quinazoline ring closure helps identify intermediates prone to degradation .
Q. What computational methods support the rational design of derivatives with enhanced target affinity?
Use molecular docking (e.g., AutoDock Vina) to model interactions between the sulfonamide group and enzymatic active sites (e.g., carbonic anhydrase). QSAR models trained on analogs with substituted phenyl groups (e.g., 3,5-dimethoxy or trifluoromethyl variants) can predict bioactivity trends .
Q. How does the 2-oxo-pyrrolidin-1-ylethyl side chain influence conformational dynamics?
Molecular dynamics simulations (100 ns trajectories) reveal that the pyrrolidinone ring adopts a semi-rigid chair conformation, restricting rotational freedom of the ethyl spacer. This rigidity may enhance binding entropy by reducing desolvation penalties .
Q. What strategies address low aqueous solubility during formulation studies?
Co-crystallization with cyclodextrins or salt formation (e.g., sodium sulfonate) improves solubility. Phase solubility diagrams (Higuchi method) using β-cyclodextrin show a 1:1 stoichiometry enhances solubility by 15–20× in pH 7.4 buffer .
Methodological Challenges
Q. How to resolve overlapping signals in NMR spectra caused by diastereomeric impurities?
- Employ DOSY NMR to separate species by diffusion coefficients.
- Use chiral derivatizing agents (e.g., Mosher’s acid) to enhance stereochemical resolution .
Q. What analytical workflows validate batch-to-batch consistency in large-scale synthesis?
Combine HPLC-PDA (purity >98%) with HRMS-TOF (mass error <2 ppm) for impurity profiling. Track residual palladium via ICP-MS (<10 ppm threshold) .
Q. How to optimize catalytic systems for greener synthesis?
Replace traditional Pd(OAc)₂ with immobilized catalysts (e.g., Pd@MOF) to reduce metal leaching. Solvent-free microwave-assisted reactions (100°C, 30 min) improve atom economy by 20–25% in tetrahydroquinazoline formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
